R-Hydroxy Topiramate
Overview
Description
R-Hydroxy Topiramate is a derivative of Topiramate, a second-generation antiepileptic drug Topiramate is widely used for the treatment of epilepsy and migraine prophylaxis
Scientific Research Applications
Chemistry: As a precursor for synthesizing other derivatives with potential pharmacological activities.
Biology: Studying its effects on cellular processes and metabolic pathways.
Medicine: Investigating its potential as an antiepileptic or migraine prophylactic agent, similar to Topiramate.
Industry: Potential use in the development of new pharmaceuticals or as an intermediate in chemical synthesis.
Mechanism of Action
Target of Action
R-Hydroxy Topiramate, also known as Topiramate, is a second-generation antiepileptic drug . It primarily targets several components in the nervous system:
- Sodium and Calcium Voltage-Gated Channels : Topiramate blocks these channels, which play a crucial role in the propagation of action potentials in neurons .
- Glutamate Receptors : It inhibits these receptors, which are responsible for the majority of excitatory neurotransmission in the brain .
- Gamma-Aminobutyric Acid (GABA) Receptors : Topiramate enhances these receptors, which mediate inhibitory neurotransmission .
- Carbonic Anhydrase : It inhibits certain isozymes of this enzyme .
Mode of Action
Topiramate interacts with its targets to prevent seizures and migraines. By blocking sodium and calcium channels, it inhibits the propagation of action potentials, reducing neuronal excitability . The inhibition of glutamate receptors further decreases excitatory neurotransmission . Conversely, the enhancement of GABA receptors increases inhibitory neurotransmission, providing a counterbalance . The inhibition of carbonic anhydrase could contribute to its anticonvulsant effects .
Biochemical Pathways
Topiramate’s actions on its targets affect several biochemical pathways. The blocking of sodium and calcium channels and the inhibition of glutamate receptors decrease excitatory neurotransmission . The enhancement of GABA receptors increases inhibitory neurotransmission . These actions collectively contribute to a decrease in neuronal hyperexcitability, a common characteristic of seizures.
Pharmacokinetics
Topiramate’s pharmacokinetics exhibit substantial inter-individual variability . Factors such as age, renal function, and concomitant medications can affect its clearance . The estimated clearance of Topiramate without covariate effects ranges from 1.15 to 2.25 L/h .
Result of Action
The molecular and cellular effects of Topiramate’s action primarily involve a reduction in neuronal excitability, which helps to control seizures and prevent migraines . Additionally, it has been found to effectively reduce insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes .
Action Environment
Environmental factors such as concomitant medications, weight, age, and renal function can influence the action, efficacy, and stability of Topiramate . For instance, co-administration with certain medications can affect its clearance . Therefore, these factors should be considered when prescribing and monitoring Topiramate therapy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
R-Hydroxy Topiramate interacts with various enzymes and proteins in the body. It blocks sodium and calcium voltage-gated channels, inhibits glutamate receptors, enhances gamma-aminobutyric acid (GABA) receptors, and inhibits carbonic anhydrase . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It effectively reduces insulin resistance in C2C12 and 3T3L-1 cells . In C2C12 cells, it significantly lowers SORBS1 gene and protein levels. In 3T3L-1 cells, this compound upregulates CTGF and downregulates MAPK8 and KPNA1 genes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to certain membrane ion channel proteins at phosphorylation sites, thereby allosterically modulating channel conductance and secondarily inhibiting protein phosphorylation .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. The estimated clearance of this compound without covariate effects ranges from 1.15 to 2.25 L/h . Significant predictors for its clearance include concomitant medications, weight, age, creatinine clearance, and daily dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to be effective in several animal models of epilepsy, including maximal electroshock seizures in rats and mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is not extensively metabolized in patients on monotherapy or in patients not prescribed with enzyme-inducing drugs, and typically, 40–50% of a this compound dose is excreted unchanged via the kidneys .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥80%. Its volume of distribution is 0.6–0.8 L/kg, and plasma protein binding is 15% .
Subcellular Localization
As our understanding of RNA subcellular localization continues to grow
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group.
Biocatalytic Methods: Employing enzymes or microorganisms that can selectively hydroxylate Topiramate.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the chemical hydroxylation process for large-scale synthesis. This includes:
Reaction Optimization: Adjusting parameters such as temperature, pH, and reaction time to maximize yield and purity.
Purification: Using techniques like crystallization, chromatography, or distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: R-Hydroxy Topiramate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Topiramate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Topiramate.
Substitution Products: Halogenated or alkylated derivatives of this compound.
Comparison with Similar Compounds
Topiramate: The parent compound, widely used as an antiepileptic and migraine prophylactic agent.
Zonisamide: Another antiepileptic drug with similar mechanisms of action.
Levetiracetam: An antiepileptic drug with a different mechanism of action but similar therapeutic uses.
Uniqueness of R-Hydroxy Topiramate: this compound is unique due to the presence of the hydroxyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Topiramate. This modification could potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-FBHFSLSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652615 | |
Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198215-62-2, 198215-60-0 | |
Record name | 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198215-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Hydroxy topiramate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198215622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-HYDROXY TOPIRAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8RVF7MS5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.